RISTOMYCIN monosulphate 91per cent

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

RISTOMYCIN monosulphate 91 per cent is a glycopeptide antibiotic derived from the bacterium Amycolatopsis lurida. It is primarily composed of ristocetin A and ristocetin B, with the former being the major component. This compound is known for its ability to interfere with bacterial cell wall synthesis, making it effective against Gram-positive bacteria .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

RISTOMYCIN monosulphate is typically produced through fermentation processes involving Amycolatopsis lurida. The bacterium is cultured under specific conditions that promote the production of ristocetin. The fermentation broth is then subjected to various purification steps, including filtration, precipitation, and crystallization, to isolate and purify the antibiotic .

Industrial Production Methods

Industrial production of RISTOMYCIN monosulphate involves large-scale fermentation in bioreactors. The process includes optimizing the growth conditions of Amycolatopsis lurida, such as temperature, pH, and nutrient supply, to maximize the yield of ristocetin. After fermentation, the compound is extracted and purified using techniques like solvent extraction, chromatography, and crystallization .

Análisis De Reacciones Químicas

Types of Reactions

RISTOMYCIN monosulphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Substitution reactions can occur, particularly involving the hydroxyl and amino groups present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of ristocetin, which may have altered biological activities or improved pharmacokinetic properties .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, RISTOMYCIN monosulphate is used as a model compound to study glycopeptide antibiotics. Researchers investigate its structure-activity relationships and develop synthetic analogs with enhanced properties .

Biology

In biological research, the compound is used to study bacterial cell wall synthesis and the mechanisms of antibiotic resistance. It serves as a tool to understand the interactions between antibiotics and bacterial targets .

Medicine

Medically, RISTOMYCIN monosulphate is used to treat infections caused by Gram-positive bacteria. It is also employed in diagnostic assays to measure platelet function and von Willebrand factor activity .

Industry

In the industrial sector, the compound is used in the production of other antibiotics and as a reference standard in quality control processes .

Mecanismo De Acción

RISTOMYCIN monosulphate exerts its effects by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors in bacterial cell walls. This binding inhibits the transglycosylation and transpeptidation steps of cell wall synthesis, leading to cell lysis and death of the bacteria. The molecular targets include enzymes involved in cell wall biosynthesis, such as penicillin-binding proteins .

Comparación Con Compuestos Similares

Similar Compounds

Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action but different spectrum of activity.

Teicoplanin: A glycopeptide antibiotic with a longer half-life and different pharmacokinetic properties compared to ristocetin.

Dalbavancin: A semi-synthetic glycopeptide with improved activity against resistant strains.

Uniqueness

RISTOMYCIN monosulphate is unique due to its specific binding affinity to platelet glycoprotein Ib, which makes it useful in diagnostic assays for von Willebrand disease. Additionally, its dual composition of ristocetin A and B provides a broader spectrum of activity against Gram-positive bacteria .

Propiedades

Número CAS |

11006-74-9 |

|---|---|

Fórmula molecular |

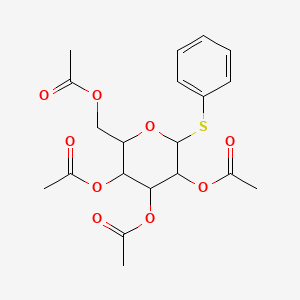

C11H14O2 |

Peso molecular |

0 |

Sinónimos |

RISTOMYCIN monosulphate 91% |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.